molecular formula C13H24N2O2 B13504594 Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13504594
M. Wt: 240.34 g/mol
InChI Key: UHCQKLCKWOMJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • Tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Uniqueness

Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its aminoethyl group, which provides additional reactivity and potential for functionalization compared to its similar compounds. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(6-7-14)5-4-10(15)8-13/h10H,4-9,14H2,1-3H3

InChI Key

UHCQKLCKWOMJMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.